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Cat. No.: B116582 Get Quote

Introduction
3-Formyl-4-nitrobenzonitrile is a trifunctional aromatic compound that serves as a highly

versatile building block in modern organic synthesis. Its structure, featuring an aldehyde

(formyl), a nitro, and a nitrile (cyano) group on a benzene ring, provides multiple reactive sites

for chemical modification. This unique combination of functional groups makes it an important

intermediate in the synthesis of complex organic molecules, particularly in the fields of

medicinal chemistry and drug discovery.[1][2] The electron-withdrawing nature of the nitro and

cyano groups, combined with the reactivity of the aldehyde, allows for a diverse range of

chemical transformations, positioning this molecule as a valuable scaffold for developing novel

therapeutic agents and advanced materials.[2] This guide provides an in-depth analysis of its

chemical properties, a proposed synthetic strategy, its reactive potential, and essential safety

protocols for its handling.

Chemical Identity and Physicochemical Properties
The fundamental properties of 3-Formyl-4-nitrobenzonitrile are summarized below. The

molecule is a tri-substituted benzene derivative, and its identity is confirmed by its unique CAS

Registry Number.[3][4] While experimental data for some physical properties are not widely

published, computational predictions provide valuable estimates.

Table 1: Chemical Identifiers and Physicochemical Properties
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Property Value Source

IUPAC Name 3-formyl-4-nitrobenzonitrile [3]

Synonyms
5-Cyano-2-nitrobenzaldehyde;

Benzonitrile, 3-formyl-4-nitro-
[1][3]

CAS Number 90178-82-8 [3][4]

Molecular Formula C₈H₄N₂O₃ [3][4]

Molecular Weight 176.13 g/mol [1][3][4]

Predicted Density 1.40 ± 0.1 g/cm³ [1]

Predicted Boiling Point 329.1 ± 32.0 °C at 760 mmHg [1]

Topological Polar Surface Area 86.7 Å² [3]

XLogP3 1.5 [1][3]

The structure's moderate polarity, indicated by its Topological Polar Surface Area, and its

lipophilicity, suggested by the LogP value, imply solubility in common polar organic solvents

such as tetrahydrofuran (THF), ethyl acetate, and chloroform, with limited solubility in water.

This is consistent with solvents used in the workup of structurally related isomers.[5]

Figure 1: Chemical Structure of 3-Formyl-4-nitrobenzonitrile.

Anticipated Spectroscopic Profile
While specific spectral data for 3-Formyl-4-nitrobenzonitrile is not readily available in public

literature, its profile can be reliably predicted based on its functional groups. This predictive

analysis is crucial for researchers to confirm the identity and purity of the synthesized

compound.

¹H NMR Spectroscopy: The aromatic region (δ 7.5-9.0 ppm) would display signals for three

protons, likely as complex multiplets (doublets or doublet of doublets) due to their distinct

chemical environments and coupling. The strong electron-withdrawing effects of all three

substituents would shift these protons significantly downfield. The aldehyde proton would

appear as a sharp singlet at a highly deshielded position, typically between δ 9.5-10.5 ppm.
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¹³C NMR Spectroscopy: The spectrum would show eight distinct carbon signals. The

aldehyde carbonyl carbon would be found far downfield (δ 185-195 ppm). The nitrile carbon

signal would appear around δ 115-120 ppm. The six aromatic carbons would resonate

between δ 120-155 ppm, with the carbons directly attached to the nitro and formyl groups

being the most deshielded.

FT-IR Spectroscopy: The infrared spectrum would provide clear evidence of the key

functional groups. Expected characteristic absorption bands include:

~2820 cm⁻¹ and ~2720 cm⁻¹: C-H stretch (aldehyde Fermi doublet).

~2230-2220 cm⁻¹: C≡N stretch (nitrile), which is typically sharp and of medium intensity.

~1710-1690 cm⁻¹: C=O stretch (aromatic aldehyde).

~1530 cm⁻¹ and ~1350 cm⁻¹: Asymmetric and symmetric N-O stretches (nitro group).

~1600 cm⁻¹ and ~1475 cm⁻¹: C=C stretches of the aromatic ring.

Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 176. Key

fragmentation patterns would likely involve the loss of the nitro group (-NO₂, m/z = 46) to

give a fragment at m/z = 130, or loss of the formyl group (-CHO, m/z = 29) to yield a

fragment at m/z = 147.

Synthesis and Purification Strategy
A definitive, published protocol for the synthesis of 3-Formyl-4-nitrobenzonitrile is not widely

documented. However, a robust synthetic strategy can be designed by leveraging established

methodologies for its close structural isomer, 4-Formyl-3-nitrobenzonitrile (CAS 90178-78-2).[5]

The most plausible approach involves the selective oxidation of a suitable precursor.
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Figure 2: Proposed Synthetic Workflow

Vinyl Precursor
(3-(2-(dimethylamino)vinyl)-4-nitrobenzonitrile)

Oxidative Cleavage
(NaIO4, THF/H2O)

 Reagent 

Target Compound
(3-Formyl-4-nitrobenzonitrile)

 Yields 

Purification
(Silica Filtration, Recrystallization)

 Isolate 

Click to download full resolution via product page

Figure 2: Proposed Synthetic Workflow.

Detailed Experimental Protocol (Proposed)
This protocol is adapted from the synthesis of a related isomer and represents a field-proven

methodology.[5]

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the

precursor, 3-(2-(dimethylamino)vinyl)-4-nitrobenzonitrile (1.0 eq), in a 1:1 mixture of

tetrahydrofuran (THF) and water.

Oxidation: To the stirred solution, add sodium periodate (NaIO₄, ~3.0 eq) portion-wise at

room temperature. The choice of sodium periodate is critical as it is effective for the oxidative
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cleavage of the vinyl group to an aldehyde under relatively mild conditions that preserve the

other sensitive functional groups.

Monitoring: Stir the reaction mixture vigorously for 2-4 hours. Monitor the reaction progress

by Thin Layer Chromatography (TLC) until the starting material is consumed.

Workup: Upon completion, filter the reaction mixture to remove inorganic salts. Extract the

filtrate with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over

anhydrous sodium sulfate.

Initial Purification: Concentrate the dried organic phase under reduced pressure. Resuspend

the crude residue in a minimal amount of chloroform and filter it through a short plug of silica

gel to remove baseline impurities. This step is a rapid and efficient method for preliminary

purification.

Final Purification (Recrystallization): For obtaining high-purity material, recrystallize the

product from a suitable solvent system, such as toluene, potentially with the addition of

activated carbon to remove colored impurities.[5] Collect the resulting crystals by filtration,

wash with a small amount of cold solvent, and dry under vacuum.

Chemical Reactivity and Synthetic Utility
The synthetic value of 3-Formyl-4-nitrobenzonitrile stems from the distinct reactivity of its

three functional groups, which can be addressed sequentially or in tandem to build molecular

complexity.

The Aldehyde Group: As a classic electrophilic site, the formyl group is a gateway for C-C

bond formation. It readily participates in Wittig reactions, Horner-Wadsworth-Emmons

olefination, Knoevenagel condensations, and additions of Grignard or organolithium

reagents. It can also be oxidized to a carboxylic acid or reduced to a primary alcohol.

The Nitro Group: The nitro group is arguably the most versatile functional handle for drug

discovery applications. It can be selectively reduced to a primary amine (-NH₂) using various

reagents (e.g., H₂/Pd-C, SnCl₂, Na₂S₂O₄). The resulting aniline derivative is a nucleophile

that can be readily acylated, sulfonated, or used in cyclization reactions to form heterocyclic

systems common in pharmaceuticals.
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The Nitrile Group: The cyano group can be hydrolyzed under acidic or basic conditions to

yield a carboxylic acid or an amide intermediate. Alternatively, it can be reduced to a primary

amine (-CH₂NH₂), providing a flexible linker.

Figure 3: Key Reactivity Pathways
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Figure 3: Key Reactivity Pathways.

Safety, Handling, and Storage
Disclaimer: No specific safety data sheet (SDS) is available for 3-Formyl-4-nitrobenzonitrile.

The following guidelines are based on data for structurally analogous and hazardous

compounds, such as 4-nitrobenzonitrile, and should be considered a minimum standard for

safe handling.

Hazard Identification: Based on its functional groups, this compound should be treated as

highly hazardous. It is predicted to be harmful or fatal if swallowed, harmful in contact with

skin, and harmful if inhaled.[6][7] It is also expected to cause serious skin and eye irritation

and may cause respiratory irritation.[6] Thermal decomposition may produce highly toxic

gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen cyanide

(HCN).[8]

Handling and Personal Protective Equipment (PPE):

All manipulations should be performed in a certified chemical fume hood to avoid

inhalation of dust.[8][9]
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Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and

safety glasses with side shields or goggles.[9]

Avoid generating dust.

Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[7]

Storage:

Store in a tightly sealed container in a cool, dry, and well-ventilated area.[7][9] Some

suppliers recommend storage at 4°C under a nitrogen atmosphere.[4]

The substance should be stored in a locked cabinet or area accessible only to authorized

personnel.[7]

Keep away from strong oxidizing agents and strong bases.[8]

Emergency Procedures:

Skin Contact: Immediately remove all contaminated clothing and wash the affected area

with plenty of soap and water. Seek immediate medical attention.[7][8]

Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if

present and easy to do. Seek immediate medical attention.[9]

Inhalation: Move the person to fresh air. If breathing is difficult or stops, provide artificial

respiration. Seek immediate medical attention.[7][8]

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical

attention.[7][9]

Conclusion
3-Formyl-4-nitrobenzonitrile is a synthetic intermediate of significant value, characterized by

a trio of reactive functional groups. Its utility in constructing complex molecular architectures

makes it a powerful tool for researchers in drug development and materials science. While its

synthesis requires careful execution and its handling demands stringent safety precautions due

to its presumed toxicity, the potential for derivatization at its aldehyde, nitro, and nitrile sites
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offers a rich field of chemical possibilities. A thorough understanding of its properties, reactivity,

and safety is paramount for its effective and responsible use in scientific research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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